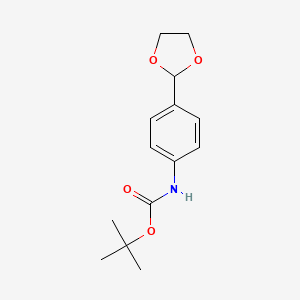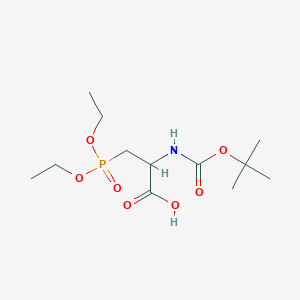
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H15FN2O•HCl and a molecular weight of 258.72 . It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and an amine group .
Méthodes De Préparation
The synthesis of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride.
Amination: The amine group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-fluorobenzoyl)piperidin-4-amine hydrochloride: This compound has a similar structure but with the fluorobenzoyl group at a different position on the piperidine ring.
1-(4-chlorobenzoyl)piperidin-3-amine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with target molecules.
The uniqueness of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain molecular targets .
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2 |
Clé InChI |
VIUSVTOXZSTKKV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)







![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)



